An In-depth Technical Guide to Triethylamine Trihydrofluoride: Properties and Applications
An In-depth Technical Guide to Triethylamine Trihydrofluoride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylamine (B128534) trihydrofluoride, often abbreviated as TEtN·3HF or TREAT-HF, is a versatile and widely utilized reagent in modern organic synthesis. It serves as a convenient and less hazardous source of nucleophilic fluoride (B91410) compared to anhydrous hydrogen fluoride (HF). Its liquid state at room temperature, miscibility with many organic solvents, and milder reactivity make it an invaluable tool for a variety of fluorination and desilylation reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of Triethylamine trihydrofluoride, detailed experimental protocols for its use, and a discussion of its applications in synthetic chemistry.
Physical and Chemical Properties
Triethylamine trihydrofluoride is a colorless to pale yellow liquid with a pungent, amine-like odor.[1][2] It is a hygroscopic substance and should be handled under anhydrous conditions to prevent decomposition and maintain its reactivity.[3]
Table 1: Physical Properties of Triethylamine Trihydrofluoride
| Property | Value | Reference(s) |
| Molecular Formula | C6H15N·3HF | [4] |
| Molecular Weight | 161.21 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | -29 to -27 °C | [6] |
| Boiling Point | 70 °C at 15 mmHg | [6][7] |
| Density | 0.989 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.3915 | [6][7] |
| Flash Point | 87 °C (188 °F) | |
| Solubility | Soluble in water, dichloromethane, diethyl ether, acetonitrile, chloroform, and hexanes.[1][5] |
Table 2: Chemical and Safety Information
| Property | Value/Information | Reference(s) |
| CAS Number | 73602-61-6 | [6] |
| IUPAC Name | N,N-diethylethanamine;trihydrofluoride | [5] |
| Major Hazards | Corrosive, causes severe skin burns and eye damage, toxic if swallowed or in contact with skin.[8][9] | |
| Handling | Handle in a well-ventilated area, use personal protective equipment (gloves, goggles, lab coat). Avoid contact with glass.[1][10] | |
| Storage | Store in a cool, dry place in a tightly sealed container, preferably plastic. Store below +30°C.[6][11] |
Experimental Protocols
General Handling and Safety Precautions
Due to its corrosive and toxic nature, all manipulations involving Triethylamine trihydrofluoride should be carried out in a well-ventilated chemical fume hood. Personal protective equipment, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat, is mandatory. Plastic labware (e.g., polyethylene, polypropylene, Teflon) should be used for handling and reactions, as the reagent can etch glass.[10] In case of skin contact, flush the affected area immediately with copious amounts of water and seek medical attention.
Protocol 1: Determination of Physical Properties (Adapted from Standard Methods)
1.1 Melting Point Determination:
-
Apparatus: A standard melting point apparatus with a capillary tube holder. Use a Teflon-coated or plastic capillary tube if available; otherwise, a standard glass capillary can be used for a single, rapid determination with the understanding that it will be etched.
-
Procedure:
-
Under an inert atmosphere (e.g., in a glove box) to minimize moisture absorption, carefully introduce a small amount of Triethylamine trihydrofluoride into the capillary tube.
-
Seal the capillary tube quickly.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting point.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) near the expected melting point to obtain an accurate value.[12]
-
1.2 Boiling Point Determination (Under Reduced Pressure):
-
Apparatus: A micro-distillation apparatus suitable for vacuum distillation, connected to a vacuum pump and a manometer. Use plastic or Teflon-coated components where possible.
-
Procedure:
-
Place a small volume of Triethylamine trihydrofluoride in the distillation flask along with a boiling chip (Teflon-coated).
-
Assemble the apparatus and ensure all joints are well-sealed.
-
Carefully evacuate the system to the desired pressure (e.g., 15 mmHg).
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid boils and the vapor condenses and is collected, along with the corresponding pressure.[6]
-
1.3 Density Determination (Pycnometer Method):
-
Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature water bath. A plastic pycnometer is preferred.
-
Procedure:
-
Carefully clean and dry the pycnometer and determine its mass (m1).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the pycnometer's calibration mark, dry the exterior, and weigh it (m2).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with Triethylamine trihydrofluoride in a fume hood, taking care to avoid bubbles.
-
Equilibrate at the same constant temperature, adjust the volume, dry the exterior, and weigh it (m3).
-
The density (ρ) is calculated using the formula: ρ = (m3 - m1) / ((m2 - m1) / ρ_water), where ρ_water is the density of water at the measurement temperature.
-
Protocol 2: ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
Due to the corrosive nature of the compound, use of a plastic NMR tube liner (e.g., FEP) inside a standard glass NMR tube is recommended.
-
In a dry vial under an inert atmosphere, dissolve approximately 10-20 mg of Triethylamine trihydrofluoride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[13]
-
Transfer the solution to the NMR tube liner.
-
For ¹H NMR, tetramethylsilane (B1202638) (TMS) can be used as an internal reference. For ¹⁹F NMR, CFCl3 can be used as an internal or external reference.[5]
-
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Solvent: CDCl3
-
Reference: TMS (0.00 ppm)
-
Temperature: Ambient
-
-
¹⁹F NMR:
-
Observe Frequency: 376 MHz
-
Solvent: CDCl3
-
Reference: CFCl3 (0.00 ppm)
-
Temperature: Ambient
-
-
Protocol 3: Desilylation of a TBDMS-protected Oligonucleotide
This protocol is adapted from established procedures for RNA synthesis.[3]
-
Materials:
-
TBDMS-protected oligonucleotide (dried)
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride
-
Triethylamine (TEA)
-
3M Sodium Acetate (aqueous)
-
n-Butanol
-
-
Procedure:
-
Dissolve the dried TBDMS-protected oligonucleotide in anhydrous DMSO (e.g., 100 µL). Gentle heating (e.g., 65 °C for 5 minutes) may be required to fully dissolve the oligonucleotide.
-
Add triethylamine (e.g., 60 µL) to the solution and mix gently.
-
Add Triethylamine trihydrofluoride (e.g., 75 µL for DMT-on or 125 µL for DMT-off) to the mixture.
-
Heat the reaction mixture at 65 °C for 2.5 hours.
-
Cool the reaction mixture.
-
To precipitate the deprotected oligonucleotide, add 3M Sodium Acetate (e.g., 25 µL) and mix well.
-
Add n-butanol (e.g., 1 mL) and vortex thoroughly.
-
Cool the mixture at -70 °C for 30 minutes.
-
Centrifuge to pellet the oligonucleotide.
-
Decant the supernatant and wash the pellet with ethanol.
-
Dry the purified oligonucleotide under vacuum.
-
Chemical Reactivity and Applications
Triethylamine trihydrofluoride is a versatile reagent primarily used for nucleophilic fluorination and desilylation reactions.
Nucleophilic Fluorination
As a source of fluoride ions, Triethylamine trihydrofluoride is employed in various nucleophilic substitution reactions.
-
SN2 Reactions: It can displace leaving groups such as halides and sulfonates to introduce a fluorine atom. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center.
Caption: General scheme for SN2 fluorination using Triethylamine trihydrofluoride.
-
Ring-opening of Epoxides: Triethylamine trihydrofluoride can open epoxide rings to yield vicinal fluorohydrins.
Desilylation
Triethylamine trihydrofluoride is an effective reagent for the cleavage of silyl (B83357) ethers, which are common protecting groups in organic synthesis, particularly in carbohydrate and nucleoside chemistry. It is often considered a milder alternative to other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF).
Caption: A typical experimental workflow for a desilylation reaction.
Synthesis of Fluorinated Heterocycles
A notable application of Triethylamine trihydrofluoride is in the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, it is used in the synthesis of 3-fluoroazetidines.[6]
Caption: Logical relationship in the synthesis of 3-fluoroazetidines.
Conclusion
Triethylamine trihydrofluoride is a powerful and versatile reagent for introducing fluorine into organic molecules and for the cleavage of silyl protecting groups. Its favorable physical properties and milder reactivity compared to other fluoride sources make it a valuable tool for a wide range of synthetic transformations. A thorough understanding of its properties, coupled with careful handling and adherence to appropriate experimental protocols, enables researchers to effectively and safely utilize this important synthetic reagent in their work.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. Triethylamine(121-44-8) 1H NMR spectrum [chemicalbook.com]
- 5. benthamopen.com [benthamopen.com]
- 6. Synthesis of 3-fluoroazetidines. | Sigma-Aldrich [sigmaaldrich.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. m.youtube.com [m.youtube.com]
- 10. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. spectrabase.com [spectrabase.com]
